molecular formula C20H17Cl2N3O2S2 B15011793 2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone

Cat. No.: B15011793
M. Wt: 466.4 g/mol
InChI Key: AEOQEPGQPHPNIE-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(2,6-Dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone is a structurally complex organic compound characterized by a benzothiazole core substituted with a sulfanyl group and a 2,6-dichlorophenyl-derived Schiff base. The morpholine moiety attached via an ethanone linker further distinguishes its architecture . This compound’s design integrates multiple pharmacophoric elements:

  • Benzothiazole: Known for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents.
  • 2,6-Dichlorophenyl group: Enhances lipophilicity and influences binding interactions.
  • Morpholine: Improves solubility and modulates pharmacokinetic properties.
  • Sulfanyl bridge: Contributes to redox activity and molecular stability.

These features collectively endow the compound with unique physicochemical and biological properties, making it a candidate for applications in drug discovery and materials science .

Properties

Molecular Formula

C20H17Cl2N3O2S2

Molecular Weight

466.4 g/mol

IUPAC Name

2-[[6-[(2,6-dichlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C20H17Cl2N3O2S2/c21-15-2-1-3-16(22)14(15)11-23-13-4-5-17-18(10-13)29-20(24-17)28-12-19(26)25-6-8-27-9-7-25/h1-5,10-11H,6-9,12H2

InChI Key

AEOQEPGQPHPNIE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Introduction of the Dichlorophenyl Group: The benzothiazole intermediate is then reacted with 2,6-dichlorobenzaldehyde in the presence of a base to form the Schiff base.

    Attachment of the Morpholine Moiety: Finally, the Schiff base is reacted with morpholine and an appropriate thiolating agent to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core and the Schiff base are crucial for binding to these targets, leading to inhibition or modulation of their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Molecular Formula Key Properties/Applications References
Target Compound Benzothiazole, sulfanyl, 2,6-dichlorophenyl Schiff base, morpholine-ethanone C₂₁H₁₆Cl₂N₃O₂S₂ Potential anticancer/antimicrobial activity; high thermal stability
N-[(2Z)-4-{3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline Thiazole, dual morpholine groups, sulfonyl linker C₂₆H₃₁N₅O₃S₂ Kinase inhibition; improved solubility due to sulfonyl group
4-Bromo-2,6-dichlorophenol Phenolic -OH, bromo/dichloro substituents C₆H₃BrCl₂O Intermediate in agrochemical synthesis; lacks benzothiazole bioactivity
2-({(4-Bromophenyl)carbamoylmethyl}sulfanyl)acetic acid Benzothiazole, sulfanyl-acetic acid, bromophenyl C₁₀H₉BrN₂O₃S Chelating agent; limited membrane permeability
N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine Trifluoromethyl phenyl, phosphoryloxy group C₁₃H₁₇F₃NO₃P Organocatalyst; hydrolytic instability compared to sulfanyl derivatives

Unique Advantages

  • Target Selectivity: The Schiff base may enable selective binding to metal ions or biomolecular targets, a feature absent in non-imine analogs like 2-(2-hydroxyphenyl)-N-alkylacetamides .

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